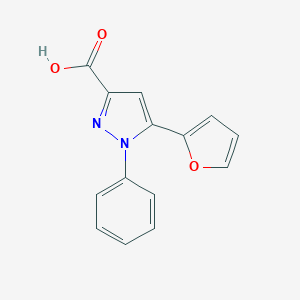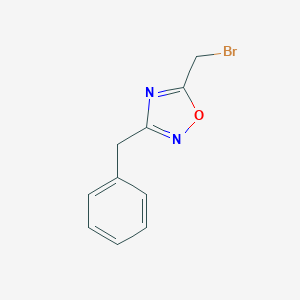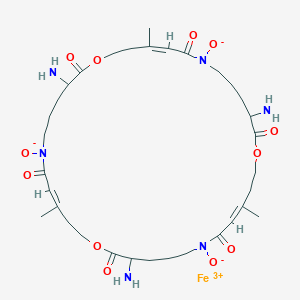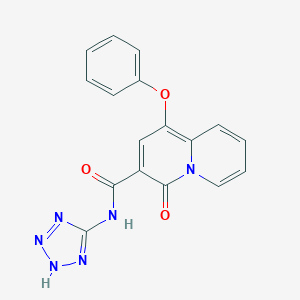
Quinotolast
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinotolast is a chemical compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. Quinotolast has been found to exhibit a wide range of biological activities, including anti-inflammatory, antihistaminic, and immunomodulatory effects.
科学研究应用
Quinotolast has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been found to exhibit anti-inflammatory and antihistaminic effects, making it a potential candidate for the treatment of allergic diseases such as asthma and rhinitis. In biochemistry, quinotolast has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells, which are involved in the allergic response. In physiology, quinotolast has been found to modulate the immune response by suppressing the production of cytokines and chemokines.
作用机制
The mechanism of action of quinotolast involves the inhibition of the release of inflammatory mediators such as histamine, leukotrienes, and cytokines from mast cells. It achieves this by blocking the activation of phospholipase A2, an enzyme involved in the production of these mediators. Quinotolast also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
生化和生理效应
Quinotolast has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are involved in the allergic response. Quinotolast also inhibits the production of chemokines such as RANTES and eotaxin, which attract inflammatory cells to the site of inflammation. In addition, quinotolast has been found to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells.
实验室实验的优点和局限性
One of the advantages of using quinotolast in lab experiments is its wide range of biological activities, which makes it a potential candidate for various applications. Quinotolast is also relatively easy to synthesize and has a high yield. However, one of the limitations of using quinotolast is its potential toxicity, which may limit its use in certain applications. In addition, the precise mechanism of action of quinotolast is not fully understood, which may limit its use in some research areas.
未来方向
There are several future directions for the research on quinotolast. One potential direction is the development of quinotolast-based drugs for the treatment of allergic diseases such as asthma and rhinitis. Another direction is the investigation of the potential use of quinotolast in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, the precise mechanism of action of quinotolast needs to be further elucidated to fully understand its potential applications. Finally, the potential toxicity of quinotolast needs to be further investigated to ensure its safety for use in various applications.
Conclusion
In conclusion, quinotolast is a chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, antihistaminic, and immunomodulatory effects. It has potential applications in various fields of science, including pharmacology, biochemistry, and physiology. The synthesis of quinotolast is relatively easy, and it has a high yield. However, its potential toxicity and the lack of a full understanding of its mechanism of action may limit its use in some applications. Further research is needed to fully understand the potential applications of quinotolast and to ensure its safety for use in various applications.
合成方法
The synthesis of quinotolast involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and acetic acid. The resulting product is then treated with hydrochloric acid to obtain quinotolast. The overall yield of the synthesis process is around 60%.
属性
CAS 编号 |
101193-40-2 |
|---|---|
产品名称 |
Quinotolast |
分子式 |
C17H12N6O3 |
分子量 |
348.32 g/mol |
IUPAC 名称 |
4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide |
InChI |
InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24) |
InChI 键 |
ZUPLNRDTYQWUHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
规范 SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
其他 CAS 编号 |
101193-40-2 |
同义词 |
FR 71021 FR-71021 FR71021 quinotolast quinotolast sodium quinotolast sodium, monohydrate quinotolast sodium, tetrahydrate sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



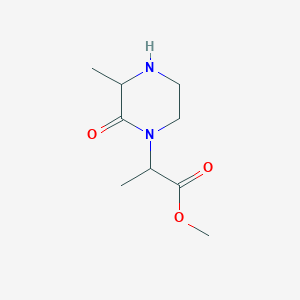

![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
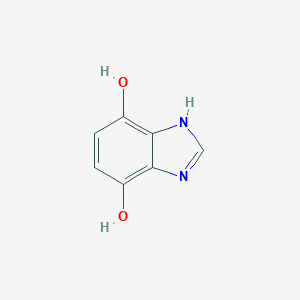
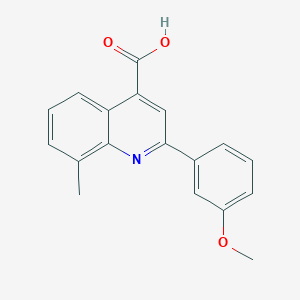
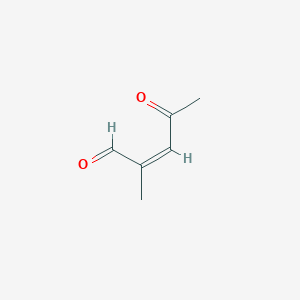
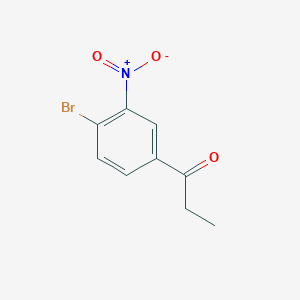
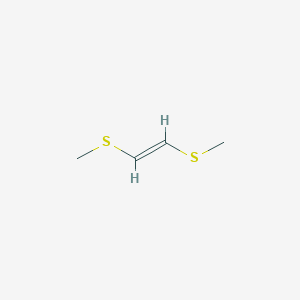
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
